molecular formula C19H19N3O4 B3013541 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034274-48-9

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B3013541
CAS No.: 2034274-48-9
M. Wt: 353.378
InChI Key: AXNWZPIVBIHBHJ-UHFFFAOYSA-N
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Description

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of several functional groups, including a pyrrole ring, a benzoyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the oxazolidine-2,4-dione moiety is formed through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with piperidine, pyrrole, and oxazolidine moieties, such as:

Uniqueness

What sets 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNWZPIVBIHBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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